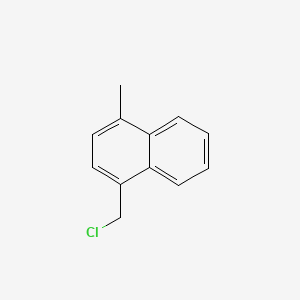
1-Chloromethyl-4-methylnaphthalene
Übersicht
Beschreibung
“1-Chloromethyl-4-methylnaphthalene” is an aromatic compound with the molecular formula C12H11Cl . It is commonly used in various organic synthesis reactions and research and development .
Molecular Structure Analysis
The molecular structure of “1-Chloromethyl-4-methylnaphthalene” consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at one position by a chloromethyl group (-CH2Cl) and at another position by a methyl group (-CH3) .
Physical And Chemical Properties Analysis
“1-Chloromethyl-4-methylnaphthalene” is a solid substance . It has a molecular weight of 190.67 . The boiling point is 124-125°C and the melting point is 62°C .
Wissenschaftliche Forschungsanwendungen
Chlorination and Chemical Transformations : The chlorination of 1-methylnaphthalene, a precursor to 1-Chloromethyl-4-methylnaphthalene, results in various substitution and addition products, including 1-chloro-4-methyl- derivatives. These chemical transformations are fundamental in organic synthesis and material science (Cum, Mare, & Johnson, 1967).
Pyrolysis and Thermal Decomposition : Studies on the thermal decomposition of 1-methylnaphthalene in a batch reactor reveal insights into pyrolysis mechanisms. Such research is crucial for understanding the behavior of organic compounds under high temperatures, relevant in energy and fuel applications (Leininger, Lorant, Minot, & Behar, 2006).
Molecular and Atomic Structure Analysis : The atomic and molecular structure of liquid 1-methylnaphthalene has been investigated using X-ray diffraction methods. This research provides valuable information about molecular interactions and arrangements in liquid phase, applicable in material science and molecular engineering (Drozdowski, 2002).
Fluorescent Tracer Applications : 1-methylnaphthalene's role as a fluorescent tracer in internal combustion engines has been explored. This application is significant in automotive engineering for studying mixture formation and temperature distributions (Fendt, Retzer, Ulrich, Will, & Zigan, 2020).
Fuel and Combustion Studies : The oxidation of 1-methylnaphthalene in various environments, such as jet stirred reactors, provides critical insights into combustion processes. This research is key for developing more efficient and cleaner combustion systems (Mati, Ristori, Pengloan, & Dagaut, 2007).
Chemical Reactions in Water Treatment : Studies on the chlorination reactions of methylnaphthalenes with hypochlorite in water demonstrate the chemical changes that occur during water treatment processes. This research is essential for ensuring safe and effective water treatment practices (Onodera, Muratani, Kobatake, & Suzuki, 1986).
Biodegradation Pathways : Investigations into the biodegradation of methylnaphthalenes by soil bacteria highlight the complexity of biological degradation pathways. Understanding these pathways is important for environmental biotechnology and pollution remediation (Mahajan, Phale, & Vaidyanathan, 1994).
Safety And Hazards
“1-Chloromethyl-4-methylnaphthalene” is classified as a skin corrosive, Category 1B . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse with plenty of water .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(chloromethyl)-4-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXSBKTZBDHBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200593 | |
| Record name | 1-Chloromethyl-4-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloromethyl-4-methylnaphthalene | |
CAS RN |
5261-50-7 | |
| Record name | 1-Chloromethyl-4-methylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005261507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5261-50-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloromethyl-4-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5261-50-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



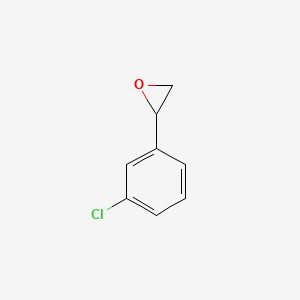
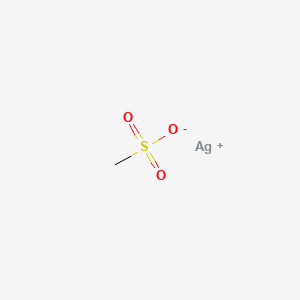
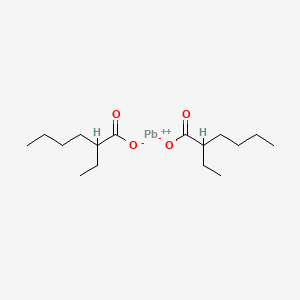

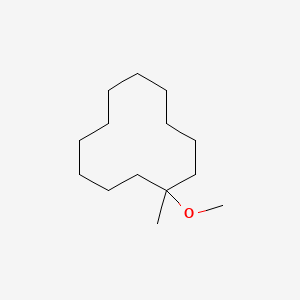

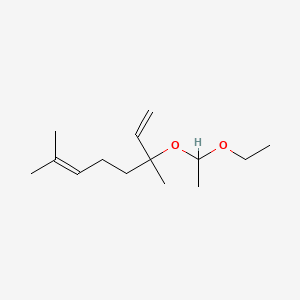
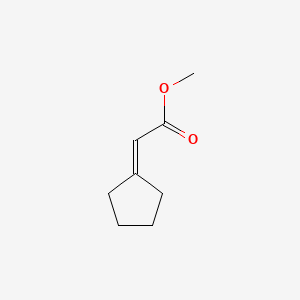
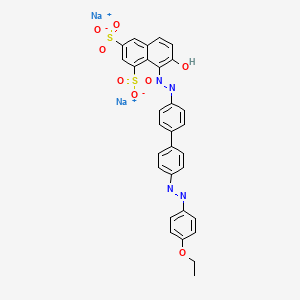


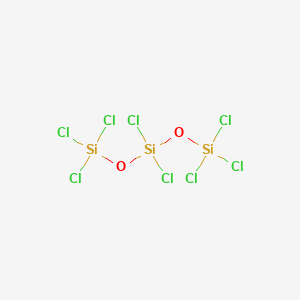
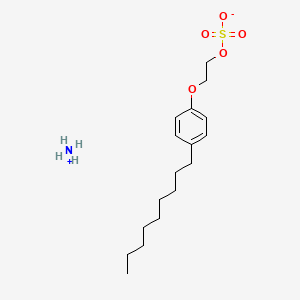
![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate](/img/no-structure.png)